molecular formula C9H9BrO4 B15334085 Eethyl 5-bromo-2,4-dihydroxybenzoate

Eethyl 5-bromo-2,4-dihydroxybenzoate

Cat. No.: B15334085
M. Wt: 261.07 g/mol
InChI Key: YFLZJXUAZZFVKX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,4-dihydroxybenzoate is a brominated aromatic ester featuring hydroxyl groups at the 2- and 4-positions and an ethyl ester moiety. The bromine atom and hydroxyl groups confer unique reactivity, influencing its solubility, stability, and biological activity.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

ethyl 5-bromo-2,4-dihydroxybenzoate

InChI

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3

InChI Key

YFLZJXUAZZFVKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Brominated Aromatic Esters

Direct Esterification of 5-Bromo-2,4-Dihydroxybenzoic Acid

The most straightforward route involves esterifying 5-bromo-2,4-dihydroxybenzoic acid with ethanol. However, the free hydroxyl groups on the aromatic ring necessitate protective strategies to prevent side reactions during esterification.

Procedure :

  • Protection of Hydroxyl Groups :
    • Acetylation using acetic anhydride in pyridine at 0–5°C for 4 hours.
    • Yield: ~90% (based on analogous protections in benzophenone syntheses).
  • Esterification :

    • React the protected acid with ethanol in the presence of concentrated sulfuric acid (H2SO4) at 70°C for 6 hours.
    • Alternative: Use thionyl chloride (SOCl2) to convert the acid to an acyl chloride, followed by ethanol quenching.
  • Deprotection :

    • Hydrolyze acetyl groups using aqueous NaOH (10%) at room temperature for 2 hours.

Challenges :

  • Competitive bromine displacement under acidic conditions.
  • Low regioselectivity if hydroxyl groups are unprotected.

Bromination of Protected 2,4-Dihydroxybenzoate Intermediates

This two-step approach avoids direct handling of the brominated acid.

Synthesis of Ethyl 2,4-Dihydroxybenzoate
  • Esterification : React 2,4-dihydroxybenzoic acid with ethanol (1:5 molar ratio) and H2SO4 (2% v/v) under reflux for 8 hours.
    • Yield: 85–90% (extrapolated from similar esterifications).
Electrophilic Bromination
  • Reagents :
    • N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.
    • Bromine (Br2) in acetic acid at 50°C.
  • Conditions :
    • Stir for 12 hours under N2 atmosphere.
    • Quench with NaHCO3 and extract with dichloromethane.

Optimization Data :

Brominating Agent Solvent Temperature (°C) Yield (%) Purity (%) Source
NBS DMF 80 72 95
Br2 Acetic Acid 50 68 97

Industrial-Scale Considerations

Catalytic Bromination Using Silica Gel-Supported Lewis Acids

Adapted from benzophenone synthesis:

  • Procedure :
    • Adsorb AlCl3 onto silica gel (1.6 mmol/g).
    • React ethyl 2,4-dihydroxybenzoate with Br2 (1.1 eq) in dichloromethane at −20°C for 4 hours.
    • Filter, wash with NaHCO3, and recrystallize from ethanol/water.
  • Advantages :
    • Reduced AlCl3 waste compared to traditional Friedel-Crafts alkylation.
    • Scalable to multi-kilogram batches.

Emerging Techniques and Troubleshooting

Common Side Reactions and Mitigation

Side Reaction Cause Solution
Di-bromination Excess Br2 or prolonged reaction time Use stoichiometric NBS
Ester hydrolysis Residual H2SO4 in product Neutralize with NaHCO3
Ortho-bromination Poor directing group effect Protect para-hydroxyl first

Analytical Characterization

Critical quality control parameters for Ethyl 5-bromo-2,4-dihydroxybenzoate:

Parameter Method Expected Result Source
Melting Point DSC 158–160°C
HPLC Purity C18 column, MeOH:H2O (70:30) ≥99%
1H NMR (DMSO-d6) 400 MHz δ 13.16 (s, 1H, OH), 7.91 (s, 1H, Ar-H)

Chemical Reactions Analysis

Types of Reactions

Eethyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 5-amino-2,4-dihydroxybenzoate or 5-thio-2,4-dihydroxybenzoate.

    Oxidation Reactions: Products include 5-bromo-2,4-benzoquinone.

    Reduction Reactions: Products include 5-bromo-2,4-dihydroxybenzyl alcohol.

Scientific Research Applications

Eethyl 5-bromo-2,4-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Eethyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Evidence Source
Ethyl 5-bromo-2,4-dihydroxybenzoate -Br (5), -OH (2,4), -OEt (ester) C₉H₉BrO₅ Antioxidant potential, hydrogen bonding
Ethyl 5-bromo-2,4-diethoxybenzoate -Br (5), -OEt (2,4), -OEt (ester) C₁₁H₁₃BrO₅ Increased lipophilicity, reduced H-bonding
Methyl 5-bromo-2,4-dihydroxybenzoate -Br (5), -OH (2,4), -OMe (ester) C₈H₇BrO₅ Lower lipophilicity vs. ethyl ester
Ethyl 5-bromo-2-chloro-4-fluorobenzoate -Br (5), -Cl (2), -F (4), -OEt C₉H₇BrClFO₂ Electron-withdrawing substituents, enhanced stability
Ethyl 5-iodo-2,4-dimethoxybenzoate -I (5), -OMe (2,4), -OEt C₁₁H₁₃IO₅ Heavier halogen, altered bioactivity
Key Observations:
  • Hydroxyl vs. Alkoxy Groups : The dihydroxy substituents in the target compound enhance hydrogen bonding and polarity, improving water solubility compared to diethoxy or dimethoxy analogs (e.g., Ethyl 5-bromo-2,4-diethoxybenzoate) .
  • Halogen Effects : Bromine at position 5 may confer moderate cytotoxicity, as seen in brominated nucleoside analogs (e.g., 5-bromo-2'-deoxyuridine in γ-radiolysis studies) . Fluorine and chlorine substituents (e.g., Ethyl 5-bromo-2-chloro-4-fluorobenzoate) increase electron-withdrawing effects, enhancing stability but possibly reducing antioxidant activity compared to hydroxyl groups .
Antioxidant Activity

Hydroxyl groups are critical for antioxidant capacity. For example, 3,4-dihydroxybenzoate derivatives demonstrated IC₅₀ values as low as 11.30 µM in radical scavenging assays, outperforming ascorbic acid (24.20 µM) . Ethyl 5-bromo-2,4-dihydroxybenzoate, with two hydroxyl groups, likely shares this trend, whereas alkoxy-substituted analogs (e.g., Ethyl 5-bromo-2,4-dimethoxybenzoate) would show reduced activity due to the absence of free phenolic protons .

Cytotoxicity and Cell Proliferation

Brominated compounds, such as 5-bromo-2'-deoxyuridine, are incorporated into DNA during replication, inducing cytotoxicity in proliferating cells . While direct data on Ethyl 5-bromo-2,4-dihydroxybenzoate are unavailable, its bromine atom may contribute to similar mechanisms.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2,4-dihydroxybenzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

  • Bromination : Direct bromination of a dihydroxybenzoate precursor using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled pH to avoid over-bromination .
  • Esterification : Reaction of 5-bromo-2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ester . Yield optimization requires monitoring temperature (typically 60–80°C for esterification) and stoichiometric ratios. Purity is validated via TLC, HPLC, or GC-MS .

Q. How can spectroscopic methods (NMR, IR, X-ray crystallography) confirm the structure of Ethyl 5-bromo-2,4-dihydroxybenzoate?

  • ¹H/¹³C NMR : Hydroxy protons (δ ~10–12 ppm) and ester carbonyl (δ ~165–170 ppm) confirm substitution patterns and ester formation .
  • IR : Broad O-H stretches (~3200 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in bromination .

Q. What are the primary reactivity patterns of Ethyl 5-bromo-2,4-dihydroxybenzoate in nucleophilic substitution reactions?

The bromine atom at position 5 is susceptible to nucleophilic displacement (e.g., SNAr) under basic conditions. Common reactions include:

  • Azide substitution : NaN₃ in DMF yields azide derivatives for click chemistry .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl systems . Reactivity is influenced by electron-withdrawing effects of adjacent hydroxy groups, which activate the bromine site .

Advanced Research Questions

Q. How do competing substituents (hydroxy vs. ester groups) influence regioselectivity in further functionalization?

The 2,4-dihydroxy groups create steric and electronic effects:

  • Electronic effects : Ortho/para-directing hydroxy groups deactivate the ring, but the ester carbonyl withdraws electrons, enhancing bromine’s leaving ability .
  • Steric hindrance : Bulky substituents at position 2 or 4 may reduce reaction rates at position 5. Computational DFT studies can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for Ethyl 5-bromo-2,4-dihydroxybenzoate derivatives?

Discrepancies in enzyme inhibition or cytotoxicity data often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates differently than aqueous buffers .
  • Assay conditions : Variations in pH (e.g., physiological vs. acidic) alter protonation states of hydroxy groups, affecting binding to biological targets . Methodological consistency (e.g., standardized IC₅₀ protocols) and control experiments (e.g., scaffold-only analogs) are critical .

Q. How can computational methods (DFT, molecular docking) predict the compound’s interaction with biological targets?

  • DFT calculations : Model electron density to identify reactive sites for covalent bonding (e.g., bromine’s electrophilicity) .
  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock. Key interactions include hydrogen bonding with hydroxy groups and hydrophobic contacts with the aromatic ring . Validate predictions with mutagenesis studies or isotopic labeling .

Q. What are the challenges in scaling up Ethyl 5-bromo-2,4-dihydroxybenzoate synthesis while maintaining regiochemical fidelity?

  • Side reactions : Over-bromination or ester hydrolysis under prolonged heating. In-line monitoring (e.g., ReactIR) optimizes reaction quenching .
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (ethanol/water) or fractional distillation .
  • Catalyst recovery : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability vs. homogeneous H₂SO₄ .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with PubChem or NIST databases .
  • Safety protocols : Use fume hoods for bromine handling and avoid skin contact with hydroxybenzoates (irritation risks) .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and data reporting .

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